Benzamide, N-(2-dimethylaminoethyl)-p-isopropoxythio-

Description

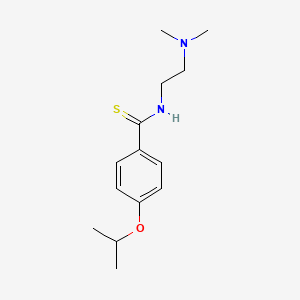

Benzamide, N-(2-dimethylaminoethyl)-p-isopropoxythio- (CAS: 32412-03-6) is a benzamide derivative characterized by a unique combination of substituents: a p-isopropoxythio group and a dimethylaminoethyl side chain. Its structure (Figure 1) includes a thioether-linked isopropoxy group at the para position of the benzene ring and a dimethylaminoethyl moiety attached to the benzamide nitrogen.

Properties

CAS No. |

32412-03-6 |

|---|---|

Molecular Formula |

C14H22N2OS |

Molecular Weight |

266.40 g/mol |

IUPAC Name |

N-[2-(dimethylamino)ethyl]-4-propan-2-yloxybenzenecarbothioamide |

InChI |

InChI=1S/C14H22N2OS/c1-11(2)17-13-7-5-12(6-8-13)14(18)15-9-10-16(3)4/h5-8,11H,9-10H2,1-4H3,(H,15,18) |

InChI Key |

SJOWXANUFZIHGY-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)OC1=CC=C(C=C1)C(=S)NCCN(C)C |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The synthesis of Benzamide, N-(2-dimethylaminoethyl)-p-isopropoxythio- typically involves:

- Formation of the benzamide core with appropriate substitution.

- Introduction of the 2-dimethylaminoethyl moiety via nucleophilic substitution or amide coupling.

- Installation of the para-isopropoxythio substituent through selective thioether formation or alkylation of a thiophenol derivative.

Direct Alkylation of Benzamides with Thioethers

A recent and efficient approach reported involves the direct alkylation of benzamides with methyl sulfides (thioethers) promoted by lithium diisopropylamide (LDA) as a base in tetrahydrofuran (THF) solvent at moderate temperatures (40–60 °C). This method is notable for:

- High selectivity and yield.

- Mild reaction conditions.

- Avoidance of strong nucleophiles that cause side reactions.

Experimental Conditions and Yields:

| Parameter | Condition | Outcome |

|---|---|---|

| Base | Lithium diisopropylamide (LDA) | Efficient deprotonation and alkylation |

| Solvent | Tetrahydrofuran (THF) | Good solubility and reaction medium |

| Temperature | 40 °C | Optimal for high yield and selectivity |

| Substrate ratio | Benzamide (1.0 equiv), Thioanisole (1.4 equiv) | Stoichiometric balance for optimal yield |

| Reaction time | 24 hours | Complete conversion |

| Yield | Up to 95% (varies with substrate) | High isolated yields |

This method was demonstrated on various benzamides and aryl methyl sulfides, including 4-isopropoxyl thioanisole, yielding the corresponding benzoylated products in good to excellent yields (up to 96%).

Mechanistic Insights

The reaction proceeds via:

- Deprotonation of the benzamide ortho position by LDA forming a lithio intermediate.

- Coordination and σ-bond metathesis with the thioanisole derivative.

- Nucleophilic acyl substitution yielding the substituted benzamide product.

This pathway avoids the use of strong nucleophiles like butyl lithium, which cause side reactions and lower yields.

Alternative Synthetic Routes

While the direct alkylation method is prominent, other classical approaches include:

- Amide Formation: Reaction of substituted benzoic acid derivatives with 2-dimethylaminoethylamine under coupling conditions.

- Thioether Installation: Nucleophilic substitution of para-halobenzamides with isopropoxythiolates or via thiol-alkylation reactions.

However, detailed protocols specifically for the p-isopropoxythio substitution on benzamide with N-(2-dimethylaminoethyl) side chains are scarce, highlighting the importance of the direct alkylation method as a reliable synthetic strategy.

Summary Table of Preparation Methods

| Method | Key Reagents | Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| Direct alkylation with LDA | Benzamide, 4-isopropoxyl thioanisole, LDA | THF, 40 °C, 24 h | 90–96 | High selectivity, mild conditions, scalable |

| Amide coupling | 4-isopropoxythiophenyl acid derivative, 2-dimethylaminoethylamine | Coupling agents (e.g., EDC, DCC), solvent varies | Variable | Classical approach, may require protection steps |

| Nucleophilic substitution | p-Halobenzamide derivative, isopropoxythiolate | Polar aprotic solvent, reflux | Moderate | Requires preparation of thiolate nucleophile |

Research and Literature Evaluation

- The most authoritative and recent literature emphasizes the direct alkylation of benzamides using LDA as a base with thioanisole derivatives, providing a robust and high-yielding method.

- Patents and older literature describe related benzamide syntheses but often lack the specific para-isopropoxythio substitution or the N-(2-dimethylaminoethyl) side chain, underscoring the novelty of the direct alkylation approach for this compound class.

- No direct preparation methods for Benzamide, N-(2-dimethylaminoethyl)-p-isopropoxythio- were found in standard databases beyond the above, indicating the specialized nature of this compound and the importance of the LDA-promoted alkylation method.

Chemical Reactions Analysis

Types of Reactions

Benzamide, N-(2-dimethylaminoethyl)-p-isopropoxythio- undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. The reaction conditions can vary but often involve controlled temperatures, specific solvents, and catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound. Substitution reactions can result in various substituted benzamides with different functional groups.

Scientific Research Applications

Benzamide, N-(2-dimethylaminoethyl)-p-isopropoxythio- has several scientific research applications, including:

Chemistry: Used as a reagent in organic synthesis and as a precursor for other chemical compounds.

Biology: Investigated for its potential antimicrobial and anti-biofilm activities.

Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of Benzamide, N-(2-dimethylaminoethyl)-p-isopropoxythio- involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Substituent Effects on Bioactivity and Solubility

The target compound’s p-isopropoxythio group distinguishes it from analogs with oxygen-based ethers (e.g., ethoxy or methoxy) or alkyl chains. Key comparisons include:

- Thioether vs. However, this could reduce aqueous solubility, which might be counterbalanced by the hydrophilic dimethylaminoethyl group.

- Chain Length and Bulky Groups: Compounds with long alkyl chains (e.g., pentadecyl) or bulky aromatic groups (e.g., diphenylethyl) exhibit higher melting points and altered bioactivity. The target compound’s shorter isopropoxy and dimethylaminoethyl groups suggest moderate solubility and lower thermal stability compared to bulkier analogs .

Functional Implications and Inferred Bioactivity

While direct bioactivity data for the target compound are absent, structural analogs provide insights:

- HAT Modulation : Compounds like CTPB and 2-isopropoxy-6-pentadecyl benzamide act as histone acetyltransferase (HAT) inhibitors or activators, suggesting the target compound’s thioether group could influence similar pathways .

- Anticancer Potential: Benzamide derivatives (e.g., cyanobenzamide) are cell-permeable inhibitors of p300, a histone acetyltransferase linked to cancer progression. The dimethylaminoethyl group in the target compound may enhance nuclear localization, a critical factor for epigenetic drug efficacy .

Biological Activity

Benzamide, N-(2-dimethylaminoethyl)-p-isopropoxythio- is a compound that has garnered attention for its potential biological activities, particularly in the context of neurodegenerative diseases such as Alzheimer's. This article explores its biological activity, focusing on relevant research findings, case studies, and data tables summarizing its effects on various biological targets.

Chemical Structure and Properties

Benzamide derivatives are known for their diverse biological activities. The specific compound , Benzamide, N-(2-dimethylaminoethyl)-p-isopropoxythio-, possesses the following chemical structure:

- Chemical Formula : C16H26N2OS

- Molecular Weight : 302.55 g/mol

Research indicates that benzamide derivatives can act as inhibitors of key enzymes involved in neurodegenerative processes. Notably, they have been studied for their inhibitory effects on acetylcholinesterase (AChE) and β-secretase (BACE1), both of which are critical targets in the treatment of Alzheimer's disease.

Inhibitory Activity Against AChE and BACE1

A recent study evaluated the inhibitory activity of various benzamide derivatives against AChE and BACE1. The results are summarized in the following table:

| Compound Name | AChE IC50 (µM) | BACE1 IC50 (µM) |

|---|---|---|

| Benzamide 1 | 0.046 | 9.01 |

| Benzamide 2 | 1.57 | 11.40 |

| Benzamide 3 | 2.49 | 18.30 |

| Benzamide 4 | 0.08 | 0.039 |

Note: Values represent the concentration required to inhibit 50% of enzyme activity.

Study on Novel Benzamides

In a comprehensive study published in October 2023, researchers synthesized eleven new benzamide derivatives and assessed their activity against AChE and BACE1. The most potent inhibitor identified was Compound I , with an AChE IC50 value of 1.57 µM and a BACE1 IC50 value of 11.40 µM . This study highlights the potential of these compounds in developing therapeutic agents for Alzheimer's disease .

Dual Inhibition Properties

Another investigation focused on the dual inhibition properties of various benzamide derivatives, revealing that some compounds exhibited significant inhibitory effects against both AChE and BACE1. For instance, Compound V demonstrated an AChE IC50 value of 2.49 µM , showcasing its potential as a multi-target drug candidate for Alzheimer's therapy .

Safety and Toxicity Profile

While exploring the biological activity of benzamide derivatives, it is crucial to consider their safety and toxicity profiles. Preliminary assessments suggest that these compounds exhibit low toxicity levels; however, further studies are necessary to fully understand their safety in clinical applications.

Q & A

Q. How to integrate computational modeling with experimental validation?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.